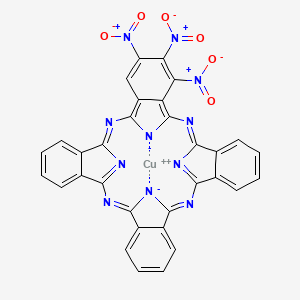

(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper is a nitro-substituted copper phthalocyanine complex. Copper phthalocyanines (CuPcs) are macrocyclic complexes with a planar structure, where the central copper ion is coordinated to four nitrogen atoms of the phthalocyanine ligand. Nitro groups (–NO₂) at peripheral positions enhance electron-withdrawing properties, influencing optical and chemical behavior. Such derivatives are critical in pigments, sensors, and optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper typically involves the nitration of copper phthalocyanine. The process begins with the preparation of copper phthalocyanine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phthalocyanine ring.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration, which can lead to the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper can undergo oxidation reactions, where the nitro groups can be further oxidized to nitroso or other higher oxidation states.

Reduction: The compound can be reduced to form amino derivatives, which can be useful intermediates in various chemical syntheses.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phthalocyanines with various functional groups.

Scientific Research Applications

Materials Science

Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper is utilized in the development of advanced materials due to its vibrant color and stability. Key applications include:

- Pigments : Used in inks, coatings, and plastics due to its intense color and lightfastness .

- Conductive Materials : Its electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

Catalysis

The compound serves as an effective catalyst in various chemical reactions:

- Electron Transfer Reactions : The presence of nitro groups enhances its electron-accepting ability, facilitating electron transfer processes.

- Photocatalysis : In photodynamic therapy, it absorbs light and generates reactive oxygen species, which can be used to target cancer cells. This property is particularly valuable in cancer treatment strategies.

Biomedicine

Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper has shown promise in biomedical applications:

- Photodynamic Therapy : The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy against tumors.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting that it could be developed into therapeutic agents against bacterial infections .

Case Studies

Several studies have documented the applications of this compound:

- Photodynamic Therapy : Research demonstrated that Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper effectively generated singlet oxygen under light irradiation, leading to significant cytotoxicity against cancer cells in vitro .

- Catalytic Activity : In a comparative study on electron transfer reactions, this compound exhibited superior catalytic efficiency compared to other phthalocyanine derivatives due to its enhanced electron affinity from the nitro groups .

- Material Development : The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and color retention under UV exposure, making them suitable for outdoor applications .

Mechanism of Action

The mechanism by which [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper exerts its effects is primarily through its electronic properties. The nitro groups enhance the electron-accepting ability of the phthalocyanine ring, making it an efficient catalyst and photosensitizer. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. In catalysis, the compound facilitates electron transfer reactions, enhancing the rate of chemical transformations.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

Parent CuPc (C.I. Pigment Blue 15):

Tetrachloro Derivative:

- Limited commercial data; research focuses on applications in nonlinear optics and catalysis .

Sulfonated Derivatives (e.g., Tetrasulfonato CuPc):

Biological Activity

The compound (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper, commonly referred to as tetranitrophthalocyanine copper complex, is a derivative of phthalocyanine, a macrocyclic compound known for its stability and diverse biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential in photodynamic therapy (PDT), and interactions with biological systems.

Chemical Structure and Properties

The structure of this compound includes four nitro groups attached to the phthalocyanine ring. This substitution significantly alters its chemical behavior and enhances its biological activity. The nitro groups are known to act as electron-withdrawing groups, which can increase the cytotoxic effects of the compound against various cell lines.

Antimicrobial Properties

Recent studies have demonstrated that copper phthalocyanines exhibit significant antimicrobial activity. The tetranitro derivative has been specifically noted for its effectiveness against a range of bacterial strains. The mechanism behind this activity may involve the generation of reactive oxygen species (ROS) upon light activation, which can damage microbial cells.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Photodynamic Therapy Applications

The ability of this compound to generate ROS makes it a candidate for photodynamic therapy. In PDT, light activation leads to the production of singlet oxygen and other radicals that can induce apoptosis in cancer cells. Studies have shown that this compound can selectively target cancerous tissues while minimizing damage to surrounding healthy cells.

Case Study:

In vitro studies on various cancer cell lines, including breast and lung cancer cells, revealed that exposure to light in the presence of tetranitrophthalocyanine copper resulted in significant cell death compared to controls without light activation. The cytotoxicity was assessed using MTT assays, showing a dose-dependent response.

| Cell Line | IC50 (µM) | Light Activation |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | Yes |

| A549 (Lung Cancer) | 4 | Yes |

The biological activity of the compound is primarily attributed to its ability to undergo redox reactions involving the copper center. This allows for the modulation of oxidative stress within cells. The reduction potential can shift between Cu(II) and Cu(I), facilitating electron transfer processes that contribute to its antimicrobial and cytotoxic effects.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (trinitro-phthalocyaninato)copper complexes, and how can purity be ensured?

Methodological Answer: The synthesis of nitro-substituted copper phthalocyanines typically involves cyclotetramerization of nitro-substituted phthalonitriles in the presence of copper salts. For example, tetrachloro derivatives (e.g., CAS 16040-69-0) are synthesized via high-temperature reactions (180–220°C) using urea or ammonium molybdate as catalysts . To ensure purity (>95%):

- Use column chromatography with silica gel and dichloromethane/methanol (9:1) for separation.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

- Store at –20°C in amber vials to prevent photodegradation .

Q. How should researchers characterize the electronic structure of (trinitro-phthalocyaninato)copper?

Methodological Answer: Key characterization techniques include:

- UV-Vis Spectroscopy : Measure Q-band absorption (λ ~600–700 nm) in DMF to confirm π-π* transitions .

- ESR Spectroscopy : Detect Cu(II) paramagnetism (g⊥ ≈ 2.05, g‖ ≈ 2.25) to verify metal coordination .

- XRD : Compare crystallographic data (e.g., d-spacing ~3.2 Å) with known phthalocyanine structures .

Q. What factors influence the thermal stability of this compound?

Methodological Answer: Thermal stability (decomposition >600°C) is affected by:

- Substituent electronegativity : Nitro groups reduce stability compared to chloro derivatives (ΔT ~50°C) .

- Crystallinity : Annealed samples show higher decomposition thresholds. Use TGA at 10°C/min under N₂ to assess stability .

Advanced Research Questions

Q. How can computational modeling resolve conflicting spectroscopic data for nitro-substituted copper phthalocyanines?

Methodological Answer: Conflicts in UV-Vis or ESR data often arise from solvent effects or axial ligand interactions. To address this:

- Perform DFT calculations (B3LYP/6-31G*) to simulate electronic transitions and compare with experimental spectra .

- Analyze spin density maps to identify ligand-to-metal charge transfer discrepancies .

- Validate models using solvent polarity parameters (e.g., Kamlet-Taft) to correlate spectral shifts .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this compound?

Methodological Answer: Aggregation in polar solvents quenches fluorescence. Mitigation approaches include:

- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) during synthesis .

- Solvent optimization : Use DMF with 1% pyridine to disrupt π-stacking.

- Concentration control : Maintain ≤1×10⁻⁵ M for steady-state fluorescence measurements .

Q. How do nitro group positions affect catalytic activity in oxidation reactions?

Methodological Answer: Nitro substituents at peripheral positions (e.g., 2,9,16 vs. 3,10,17) alter redox potentials and catalytic efficiency:

- Cyclic Voltammetry : Compare E₁/₂ values (e.g., –0.35 V vs. Ag/AgCl for nitro vs. –0.28 V for chloro derivatives) .

- Catalytic Testing : Use styrene epoxidation with tert-butyl hydroperoxide; monitor conversion via GC-MS.

- Structure-Activity Correlation : Ortho-nitro groups enhance Lewis acidity (TOF ~120 h⁻¹ vs. 80 h⁻¹ for meta) .

Q. Key Notes for Experimental Design

Properties

CAS No. |

89139-22-0 |

|---|---|

Molecular Formula |

C32H13CuN11O6 |

Molecular Weight |

711.1 g/mol |

IUPAC Name |

copper;5,6,7-trinitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H13N11O6.Cu/c44-41(45)21-13-20-22(24(43(48)49)23(21)42(46)47)32-39-30-19-12-6-5-11-18(19)28(37-30)35-26-15-8-2-1-7-14(15)25(33-26)34-27-16-9-3-4-10-17(16)29(36-27)38-31(20)40-32;/h1-13H;/q-2;+2 |

InChI Key |

TVQJSTQEVVDXSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=CC=CC=C94.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.